molecular formula C17H29NO B211592 Victoxinine CAS No. 39965-06-5

Victoxinine

Cat. No. B211592
CAS RN: 39965-06-5
M. Wt: 263.4 g/mol
InChI Key: DROLRDZYPMOKLM-BIVLZKPYSA-N
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Description

Victoxinine is a steroidal alkaloid obtained from Fritillaria verticillata var. Thunbergii . It is the ketone corresponding to Verticine . The structure of Victoxinine has been confirmed by an X-ray analysis of the methobromide . The chemical name of Victoxinine is C17H29NO and its molecular weight is 263.43 .


Synthesis Analysis

The structure of Victoxinine, a toxic base from Helminthosporium victoriae, has been established by partial synthesis from prehelminthosporol . More details about the synthesis process can be found in the referenced paper .


Molecular Structure Analysis

Victoxinine has a molecular formula of C17H29NO . The structure of Victoxinine has been confirmed by an X-ray analysis . More details about the molecular structure can be found in the referenced paper .


Physical And Chemical Properties Analysis

Victoxinine has a boiling point of 361.9±17.0 °C (Predicted) and a density of 1.03±0.1 g/cm3 (Predicted) . Its pKa is predicted to be 14.98±0.10 .

Scientific Research Applications

Environmental Toxicity Monitoring

Victoxinine, a compound found in Vicia faba (broad bean), has been studied for its role in environmental toxicity monitoring. The Vicia faba bioassay, which utilizes this plant, is significant in detecting DNA damages like chromosomal and nuclear aberrations induced by various environmental toxins, including metallic compounds, pesticides, and industrial effluents. This bioassay is valued for its accessibility, cost-effectiveness, simplicity, and sensitivity compared to other short-term tests. It is particularly useful in ecotoxicological studies to assess cytotoxic, genotoxic, and mutagenic agents in the environment (Iqbal, 2016).

Genotoxicity Detection in Aquatic Environment

Victoxinine, as part of the Vicia faba system, plays a crucial role in plant bioassays for detecting genotoxins in aquatic environments. These bioassays are instrumental in identifying a broad spectrum of environmentally relevant genotoxins, especially directly acting compounds. The bioassays with Vicia faba are unique tools for detecting DNA-reactive carcinogenic heavy metals and have been effective in studies involving complex mixtures, indicating their sensitivity to detect effects without concentration of water samples (Majer, Grummt, Uhl, & Knasmüller, 2005).

Reduction of Atrazine Hazards

Research on Vicia faba has also explored the reduction of hazards posed by the herbicide Atrazine. Nano selenium (N-Se), a nanoparticle with reactive oxygen species scavenging activity, was tested in combination with Atrazine on Vicia faba seedlings. The study found that N-Se could significantly reduce the genotoxicity of Atrazine, improving seedling performance and inducing the expression of Metallothioneine (MT) genes. This study sheds light on the potential anti-mutagenesis effects of N-Se against Atrazine in a Vicia faba model (Zedan & Omar, 2019).

properties

IUPAC Name

2-[(1R,3S,7R,8S,9S)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-11(2)13-5-6-17(4)12(3)14-9-18(7-8-19)10-15(17)16(13)14/h11,13-16,19H,3,5-10H2,1-2,4H3/t13-,14+,15+,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROLRDZYPMOKLM-BIVLZKPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3C1C(C2=C)CN(C3)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]2([C@H]3[C@@H]1[C@@H](C2=C)CN(C3)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960469
Record name 2-[8-Methyl-9-methylidene-5-(propan-2-yl)octahydro-4,8-methanoisoquinolin-2(1H)-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Victoxinine

CAS RN

39965-06-5
Record name Victoxinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039965065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[8-Methyl-9-methylidene-5-(propan-2-yl)octahydro-4,8-methanoisoquinolin-2(1H)-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VICTOXININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YL9G51E97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
168
Citations
LM Pena-Rodriguez, WS Chilton - Journal of Natural Products, 1989 - ACS Publications
Two additional phytotoxins produced by Bipolaris sp. strain 36, a pathogen of Johnson grass, have been identified as victoxinine [31 and prehelminthosporolactone [4], We have …
Number of citations: 22 pubs.acs.org
RB Pringle - Canadian Journal of Biochemistry, 1976 - cdnsciencepub.com
… A search for victoxinine has now been made in the collection of isolates of H . sabivriwt … , victoxinine was found to be present in most cases. The identity of victoxinine was established by …
Number of citations: 27 cdnsciencepub.com
F Dorn, D Arigoni - Journal of the Chemical Society, Chemical …, 1972 - pubs.rsc.org
… Victoxinine has now been isolated in amounts of 8-12 mg 1-1 from the culture filtrate of Helminthosporium sativum. t In contrast to a previous rep ~ rt , ~ victoxinine was readily …
Number of citations: 22 pubs.rsc.org
RB Pringle, AC Beaun - Phytopathology, 1960 - cabdirect.org
A description from the Rockefeller Inst., NY City, of the procedure for isolating free victoxinine [37, 473] from a culture filtrate and comparing its toxicity with the intact toxin [cf. 39, 303]. …
Number of citations: 19 www.cabdirect.org
Y Kono, S Takeuchi, JM Daly - Agricultural and biological chemistry, 1983 - jstage.jst.go.jp
… Wehave also isolated a newvictoxinine derivative and determined its structure as victoxinine-a-grycerophosphate (II). In this report wewish to present evidence on the …
Number of citations: 7 www.jstage.jst.go.jp
RB Pringle, RP Scheffer - Phytopathology, 1970 - cabdirect.org
Production of amines similar to victoxinine by Helminthosporium carbonum. … Production of amines similar to victoxinine by Helminthosporium carbonum. … [Cochliobolus] carbonum …
Number of citations: 3 www.cabdirect.org
E Annau - Nature, 1958 - nature.com
… victoxinine and the peptide is interesting. It seems to involve the amino-groups of both victoxinine and … Victoxinine completely inhibited the root growth of both toxin-susceptible and toxin-…
Number of citations: 18 www.nature.com
RB Pringle, AC Braun - Nature, 1958 - nature.com
… victoxinine and the peptide is interesting. It seems to involve the amino-groups of both victoxinine and … Victoxinine completely inhibited the root growth of both toxin-susceptible and toxin-…
Number of citations: 48 www.nature.com
HH Luke, VE Gracen Jr - Microbial toxins, 1972 - books.google.com
… If the toxin which yielded 14% victoxinine was composed of victoxinine and peptide, 86% of the intact toxin would be peptide. If 86% of the toxin is peptide, then the peptide would …
Number of citations: 27 books.google.com
S Nishimura, RP Scheffer… - …, 1966 - … SOC 3340 PILOT KNOB ROAD, ST …
Number of citations: 14

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